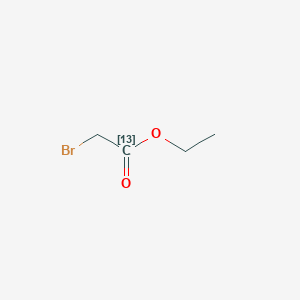
溴乙酸乙酯-1-13C
描述
Ethyl bromoacetate-1-13C is a carbon-13 labeled compound with the molecular formula BrCH2CO2C2H5. It is an ethyl ester of bromoacetic acid, where the carbon-13 isotope is incorporated at the carbonyl carbon position. This compound is widely used in organic synthesis and various scientific research applications due to its unique isotopic labeling.
科学研究应用
Ethyl bromoacetate-1-13C is used in various scientific research applications, including:
Organic Synthesis: As a versatile alkylating agent, it is used in the synthesis of complex organic molecules and intermediates.
Isotope Labeling: The carbon-13 isotope labeling makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies to trace reaction pathways and mechanisms.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: The compound is used in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl bromoacetate-1-13C can be synthesized through the esterification of bromoacetic acid-1-13C with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of ethyl bromoacetate-1-13C follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of bromoacetic acid-1-13C and ethanol into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the ethyl bromoacetate-1-13C from the unreacted starting materials and by-products .
化学反应分析
Types of Reactions
Ethyl bromoacetate-1-13C undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in ethyl bromoacetate-1-13C can be replaced by a nucleophile, such as an amine or an alkoxide, to form substituted products.
Reformatsky Reaction: This reaction involves the formation of a zinc enolate from ethyl bromoacetate-1-13C and its subsequent reaction with carbonyl compounds to form β-hydroxy esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reformatsky Reaction: Zinc dust and carbonyl compounds are used as reagents, with the reaction carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Wittig Reaction: Triphenylphosphine and carbonyl compounds are used, with the reaction typically carried out in anhydrous THF or dichloromethane.
Major Products Formed
Nucleophilic Substitution: Substituted esters, amides, and thioesters.
Reformatsky Reaction: β-Hydroxy esters.
Wittig Reaction: α,β-Unsaturated esters.
作用机制
Ethyl bromoacetate-1-13C acts primarily as an alkylating agent. The bromine atom is a good leaving group, allowing the compound to undergo nucleophilic substitution reactions. In biological systems, it can alkylate nucleophilic sites on biomolecules such as proteins and nucleic acids, potentially leading to changes in their structure and function .
相似化合物的比较
Similar Compounds
Methyl bromoacetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl chloroacetate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl iodoacetate: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
Ethyl bromoacetate-1-13C is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. The presence of the bromine atom also makes it a more reactive alkylating agent compared to its chloro and iodo analogs .
属性
IUPAC Name |
ethyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJJMRNHATNKG-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466815 | |
| Record name | Ethyl bromoacetate-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-71-2 | |
| Record name | Ethyl bromoacetate-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61203-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















